molecular formula C14H13BrN2O3 B243707 N-(5-bromopyridin-2-yl)-2,4-dimethoxybenzamide

N-(5-bromopyridin-2-yl)-2,4-dimethoxybenzamide

Cat. No. B243707
M. Wt: 337.17 g/mol
InChI Key: RFFXPNYTCBRFPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromopyridin-2-yl)-2,4-dimethoxybenzamide, also known as 5-Bromo-2-(2,4-dimethoxyphenyl)nicotinamide, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is a member of the nicotinamide family of molecules and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2,4-dimethoxybenzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-2,4-dimethoxybenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit viral replication. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-bromopyridin-2-yl)-2,4-dimethoxybenzamide in lab experiments is its wide range of potential therapeutic applications. It has been found to have anti-inflammatory, antitumor, and antiviral properties, making it a versatile compound for studying various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully explore its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(5-bromopyridin-2-yl)-2,4-dimethoxybenzamide. One area of research could focus on its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could focus on its potential as a treatment for viral infections such as COVID-19. Further research could also explore its mechanism of action and potential side effects to better understand its therapeutic potential.

Synthesis Methods

The synthesis of N-(5-bromopyridin-2-yl)-2,4-dimethoxybenzamide involves the reaction of 5-bromonicotinic acid with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a pure crystalline compound.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antitumor, and antiviral properties. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C14H13BrN2O3

Molecular Weight

337.17 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2,4-dimethoxybenzamide

InChI

InChI=1S/C14H13BrN2O3/c1-19-10-4-5-11(12(7-10)20-2)14(18)17-13-6-3-9(15)8-16-13/h3-8H,1-2H3,(H,16,17,18)

InChI Key

RFFXPNYTCBRFPI-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC=C(C=C2)Br)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC=C(C=C2)Br)OC

Origin of Product

United States

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